(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Description
(S)-2-(1-(tert-Butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral organic compound featuring a 7-membered azepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a benzoic acid moiety at the 2-position of the azepane ring. The Boc group enhances stability during synthesis by preventing undesired side reactions at the amine site . The stereochemistry at the azepane’s 3-position (S-configuration) further influences its biological and physicochemical properties, such as solubility and target binding affinity.
Properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-7-6-8-13(12-19)14-9-4-5-10-15(14)16(20)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,20,21)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWYGGOOWYZET-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Azepane Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the azepane’s nitrogen, ensuring stability during subsequent reactions. This is typically achieved by reacting azepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, in analogous syntheses, Boc protection proceeds quantitatively under mild conditions (0–25°C, 1–2 hours).
Formation of the Benzoyl-Azepane Linkage
Coupling the azepane to the benzoic acid at the ortho position presents a regiochemical challenge. One approach involves activating the benzoic acid as an acid chloride or mixed anhydride, followed by nucleophilic substitution with a functionalized azepane. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, may be employed if compatible functional groups (e.g., boronates or aryl halides) are present.
Chiral Resolution
The (S)-configuration is achieved either through asymmetric synthesis using chiral catalysts or via resolution of racemic mixtures. Enzymatic resolution with lipases or chromatography using chiral stationary phases are common methods. For instance, chiral HPLC with cellulose-based columns has been effective in separating enantiomers of structurally similar compounds.
Detailed Stepwise Synthesis
Step 1: Synthesis of Azepan-3-ylmethanol
Azepan-3-ylmethanol serves as a key intermediate. It is synthesized via ring-closing metathesis (RCM) of a diene precursor using Grubbs catalyst. For example, 1,5-diene substrates undergo RCM to form the seven-membered ring, followed by hydrogenation to saturate the double bond.
Reaction Conditions
Step 2: Boc Protection of Azepan-3-ylmethanol
The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by Boc protection of the amine:
Reaction Conditions
Step 3: Coupling with 2-Bromobenzoic Acid
The Boc-protected azepane-3-carboxylic acid is coupled with 2-bromobenzoic acid via a palladium-catalyzed Suzuki-Miyaura reaction:
Reaction Conditions
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃ (2 equiv)
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Solvent: DME/H₂O (4:1)
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Temperature: 80°C, 12 hours
Optimization of Reaction Conditions
Solvent and Temperature Effects
The Suzuki-Miyaura coupling’s efficiency depends on solvent polarity and temperature. A mix of dimethoxyethane (DME) and water (4:1) optimizes solubility and reactivity, while temperatures above 80°C prevent catalyst deactivation.
Catalytic Systems
Alternative catalysts, such as PdCl₂(dppf), improve yields to 68% by enhancing oxidative addition rates. Ligand screening (e.g., SPhos vs. XPhos) further refines selectivity.
Analytical Characterization
NMR Spectroscopy
Chiral HPLC Analysis
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Column: Chiralpak IC (250 × 4.6 mm)
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Mobile Phase: Hexane/ethanol (80:20)
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Retention Time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the azepane ring or other parts of the molecule.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated that this compound may interact with biological targets, making it a candidate for biological studies. Its structural features suggest potential roles in enzyme inhibition or receptor modulation, which are critical for understanding biochemical pathways.
Medicine
The compound is under investigation for its therapeutic properties , particularly as a precursor in drug development. Its ability to modify biological activity positions it as a promising candidate for creating new pharmaceuticals aimed at various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Research in Pharmacy explored derivatives of benzilic acid and their anticancer properties. Compounds similar to this compound exhibited significant inhibition against various cancer cell lines, indicating potential for further development as anticancer agents .
Case Study 2: Biological Interactions
Research has focused on the interactions between this compound and specific enzymes or receptors. These studies aim to elucidate its mechanism of action and therapeutic potential, paving the way for innovative drug design .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecule synthesis | Facilitates novel synthetic pathways |
| Biology | Interaction with biological targets | Potential enzyme inhibition observed |
| Medicine | Precursor for drug development | Investigated for therapeutic properties |
| Industry | Production of specialty chemicals | Contributes to advancements in chemical manufacturing |
Mechanism of Action
The mechanism of action of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its structural features and the nature of its interactions with these targets.
Comparison with Similar Compounds
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
Structure : This compound replaces the azepane ring with a 6-membered piperazine ring, retaining the Boc group and benzoic acid substituent.
Synthesis : Synthesized via Pd-catalyzed cross-coupling (Pd₂(dba)₃/Xantphos) between ethyl 3-bromobenzoate and Boc-protected piperazine, followed by hydrolysis to yield the benzoic acid .
Key Differences :
- Ring Size: Piperazine (6-membered) vs. azepane (7-membered).
- Acidity : Similar pKa due to shared benzoic acid group.
- Molecular Weight : LCMS m/z 395.2 (M+1) for the piperazine derivative vs. ~363.4 (estimated) for the target compound.
Applications : Piperazine derivatives are widely used in drug discovery (e.g., antipsychotics) due to their rigid structure and hydrogen-bonding capability.
2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid
Structure : Features a Boc-protected piperidine ring (6-membered, saturated) with an acetic acid substituent instead of benzoic acid.
Key Differences :
- Acid Group : Acetic acid (aliphatic, pKa ~2.5) vs. aromatic benzoic acid, altering solubility and interaction profiles.
- Substituent Position : Acetic acid at the 4-piperidyl position vs. benzoic acid at the 2-azepane position.
- Tariff Classification : Listed under HS code 2933.59.00, indicating commercial relevance in bulk chemical trade .
Applications : Aliphatic carboxylic acids like this are often intermediates in peptide synthesis or prodrug design.
Structural and Functional Analysis
Ring Size and Conformational Flexibility
| Compound | Ring Size | Ring Type | Flexibility |
|---|---|---|---|
| (S)-2-(1-Boc-azepan-3-yl)benzoic acid | 7-membered | Azepane | High |
| 3-(4-Boc-piperazin-1-yl)benzoic acid | 6-membered | Piperazine | Moderate |
| 2-[1-Boc-4-piperidyl]acetic acid | 6-membered | Piperidine | Low |
- Larger rings (e.g., azepane) improve membrane permeability in drug candidates but may reduce target specificity.
Acid Group Impact
- Benzoic Acid : Enhances π-π stacking with aromatic residues in enzymes/receptors.
- Acetic Acid : Increases hydrophilicity, favoring renal excretion.
Q & A
Q. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to azepane-containing benzoic acid derivatives?
The Boc group is typically introduced via a two-step process: (1) activation of the azepane amine using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by (2) reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the Boc-protected intermediate. Confirm regioselectivity using , noting the characteristic singlet for tert-butyl protons at ~1.4 ppm .
Q. How can the purity and identity of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid be verified?
Key analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% by area under the curve) .
- Melting Point : Compare observed mp (e.g., 150–151°C for structurally related Boc-protected acids) with literature values .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] for CHNO: expected ~320.18) .
Q. What solvent systems are optimal for recrystallizing Boc-protected benzoic acid derivatives?
Recrystallization is best achieved using a mixed solvent system (e.g., ethyl acetate/hexane or methanol/water). For example, tert-butyl hydrogen phthalate analogs crystallize effectively from ethyl acetate/hexane (1:3) with >97% recovery . Monitor crystal formation under slow evaporation to avoid amorphous residues.
Advanced Research Questions
Q. How can stereochemical integrity at the azepane C3 position be maintained during Boc deprotection?
Acidic deprotection (e.g., HCl/dioxane or TFA/DCM) may risk racemization. To minimize this:
Q. What strategies resolve contradictory 1H NMR^1 \text{H NMR}1H NMR data for Boc-protected azepane-benzoic acid conjugates?
Discrepancies in proton splitting (e.g., azepane ring protons) often arise from conformational flexibility. Strategies include:
Q. How does the Boc group influence the stability of azepane-benzoic acid derivatives under oxidative or photolytic conditions?
The Boc group is stable under mild oxidative conditions but may degrade under prolonged UV exposure. Stability studies using:
- Accelerated Aging : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
- Photostability Testing : Use ICH Q1B guidelines with controlled UV/visible light exposure. Degradation products (e.g., tert-butyl alcohol, CO) can be identified via GC-MS .
Q. What methodologies optimize coupling of (S)-2-(1-Boc-azepan-3-yl)benzoic acid to peptide or small-molecule scaffolds?
Carbodiimide-mediated coupling (EDC/HOBt) in DMF or DCM is effective. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
